1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Description
The compound “1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a type of bicyclo[1.1.1]pentane (BCP) derivative . BCPs are of great interest to the agrochemical, materials, and pharmaceutical industries . This particular compound is a new generation of saturated bioisosteres of the benzene ring for drug discovery projects .
Synthesis Analysis
The synthesis of this compound involves an addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes by a CF3TMS/NaI system . A continuous flow process to generate [1.1.1]propellane on demand is presented rendering solutions of [1.1.1]propellane that can directly be derivatised into various bicyclo [1.1.1]pentane (BCP) species .Molecular Structure Analysis
The molecular structure of this compound is derived from the bicyclo[1.1.1]pentane core, with a 2,4-difluorophenyl group and a methylamine group attached . The presence of the difluorophenyl group and the bicyclic structure are key features of this compound .Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes . This reaction is enabled by an iron-catalyzed multicomponent radical cross-coupling reaction from readily available (fluoro)alkyl halides, bicyclo [1.1.1]pentane, and Grignard reagents .Safety and Hazards
Future Directions
The development of synthetic methods to access 1,3-dicarbosubsituted BCP-aryls has recently been a focus of research . Future directions may include the development of new synthetic methods to access diverse (fluoro)alkyl BCP-aryls at low temperatures and fast reaction times . Additionally, the exploration of the biological activity and potential applications of this compound in the pharmaceutical industry could be a future direction .
Properties
IUPAC Name |
1-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N/c1-16-8-12-5-13(6-12,7-12)10-3-2-9(14)4-11(10)15/h2-4,16H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXFICMIISJDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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